Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Phenylethylamine Moiety: This step involves the nucleophilic substitution reaction where the phenylethylamine is introduced to the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptor Activity: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 8-methoxy-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline structure, differing in its functional groups.
Cinchonine: An alkaloid with a quinoline core, used in the synthesis of other pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 8-methoxy-4-(2-phenylethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-21(24)17-14-23-20-16(10-7-11-18(20)25-2)19(17)22-13-12-15-8-5-4-6-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXWUXXYWHMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC=CC=C3)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.